molecular formula C20H30Br2N2 B3271231 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide CAS No. 54391-26-3

4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide

Cat. No.: B3271231
CAS No.: 54391-26-3
M. Wt: 458.3 g/mol
InChI Key: WNPZCRLXMBWONH-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide is a quaternary ammonium compound that belongs to the family of bipyridinium salts. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound is characterized by the presence of two pyridinium rings connected by a single bond, with pentyl groups attached to the nitrogen atoms and bromide ions as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide typically involves the quaternization of 4,4’-bipyridine with pentyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and solvents can further improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form radical cations, which are important intermediates in electrochemical applications.

    Reduction: Reduction of the compound leads to the formation of neutral bipyridinium species.

    Substitution: The bromide ions can be substituted with other anions such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents.

Major Products

    Oxidation: Radical cations of 4,4’-Bipyridinium, 1,1’-dipentyl-.

    Reduction: Neutral bipyridinium species.

    Substitution: 4,4’-Bipyridinium, 1,1’-dipentyl- with different counterions.

Scientific Research Applications

4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. The molecular targets include various redox-active sites in electrochemical devices, where it facilitates electron transfer processes. The pathways involved include the formation of radical cations and their subsequent reduction to neutral species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide is unique due to its specific alkyl chain length (pentyl groups) and bromide counterions, which provide distinct electrochemical properties. The compound’s ability to form stable radical cations and its versatility in various applications make it a valuable material in scientific research and industrial applications.

Properties

IUPAC Name

1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2.2BrH/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;;/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZCRLXMBWONH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50788164
Record name 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50788164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54391-26-3
Record name 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50788164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide
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4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide
Reactant of Route 6
4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide

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